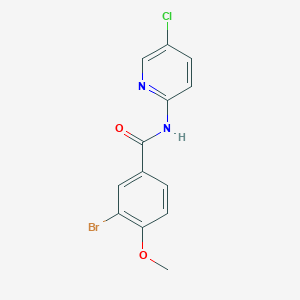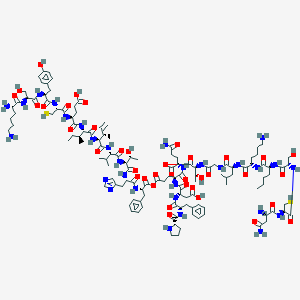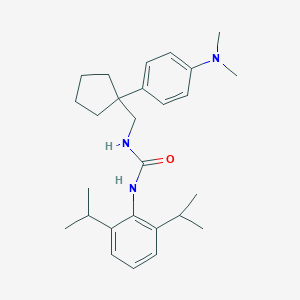![molecular formula C20H18N2O4 B238726 N-{2-methoxy-4-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B238726.png)
N-{2-methoxy-4-[(2-methylbenzoyl)amino]phenyl}-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-methoxy-4-[(2-methylbenzoyl)amino]phenyl}-2-furamide, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained popularity in the research community due to its potent psychoactive effects. It was first synthesized in 2014 and has since become a popular research chemical for studying the endocannabinoid system and its effects on the body.
作用機序
The mechanism of action of N-{2-methoxy-4-[(2-methylbenzoyl)amino]phenyl}-2-furamide involves the activation of the CB1 receptor in the brain and central nervous system. This activation leads to the release of neurotransmitters, including dopamine and serotonin, which are responsible for the psychoactive effects of cannabinoids. This compound has been shown to have a high potency and efficacy in activating the CB1 receptor, which makes it a valuable tool for studying the endocannabinoid system.
Biochemical and Physiological Effects
This compound has been shown to produce a range of biochemical and physiological effects in the body. These effects include increased heart rate, blood pressure, and body temperature, as well as changes in mood, perception, and cognition. This compound has also been shown to have analgesic and anti-inflammatory effects, which make it a potential therapeutic agent for the treatment of pain and inflammation.
実験室実験の利点と制限
One of the main advantages of using N-{2-methoxy-4-[(2-methylbenzoyl)amino]phenyl}-2-furamide in lab experiments is its high potency and efficacy in activating the CB1 receptor. This makes it a valuable tool for studying the endocannabinoid system and its effects on the body. However, one of the limitations of using this compound is its potential for abuse and addiction. It is important to use caution when handling and studying this compound to prevent any potential harm to researchers.
将来の方向性
There are many future directions for the study of N-{2-methoxy-4-[(2-methylbenzoyl)amino]phenyl}-2-furamide and its effects on the body. One potential direction is the development of new therapeutic agents based on the structure of this compound. Another direction is the investigation of the long-term effects of synthetic cannabinoids on the body, including their potential for addiction and dependence. Additionally, more research is needed to understand the interactions between synthetic cannabinoids and other drugs, as well as their potential for harmful drug interactions.
Conclusion
In conclusion, this compound is a synthetic cannabinoid that has gained popularity in the research community due to its potent psychoactive effects. It is commonly used to investigate the endocannabinoid system and its effects on the body. This compound has a high binding affinity for the CB1 receptor and produces a range of biochemical and physiological effects in the body. While it has many advantages for lab experiments, caution should be used when handling and studying this compound due to its potential for abuse and addiction. There are many future directions for the study of this compound and its effects on the body, including the development of new therapeutic agents and the investigation of long-term effects and drug interactions.
合成法
The synthesis method for N-{2-methoxy-4-[(2-methylbenzoyl)amino]phenyl}-2-furamide involves the reaction of 4-aminophenyl-2-methoxyphenylmethanone with 2-methylbenzoyl chloride in the presence of a base. The resulting intermediate is then reacted with furfurylamine to produce this compound. The synthesis process is complex and requires expertise in organic chemistry.
科学的研究の応用
N-{2-methoxy-4-[(2-methylbenzoyl)amino]phenyl}-2-furamide has been used extensively in scientific research to study the endocannabinoid system and its effects on the body. It is commonly used to investigate the mechanism of action of synthetic cannabinoids and their interactions with the CB1 and CB2 receptors. This compound has been shown to have a high binding affinity for the CB1 receptor, which is responsible for the psychoactive effects of cannabinoids.
特性
分子式 |
C20H18N2O4 |
|---|---|
分子量 |
350.4 g/mol |
IUPAC名 |
N-[2-methoxy-4-[(2-methylbenzoyl)amino]phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C20H18N2O4/c1-13-6-3-4-7-15(13)19(23)21-14-9-10-16(18(12-14)25-2)22-20(24)17-8-5-11-26-17/h3-12H,1-2H3,(H,21,23)(H,22,24) |
InChIキー |
HOBBAOZWKGXRAU-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)OC |
正規SMILES |
CC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC=CO3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-[4-(butyrylamino)phenyl]-2-thiophenecarboxamide](/img/structure/B238658.png)









![N-{4-[(3,5-dimethoxybenzoyl)amino]-2-methoxyphenyl}-2-furamide](/img/structure/B238708.png)
![(2S)-2-amino-3-[(2-chloroacetyl)amino]propanoic acid](/img/structure/B238714.png)